2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid

Physicochemical profiling Drug-likeness Membrane permeability

2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid (CAS 1249352-65-5) is a disubstituted benzoic acid derivative bearing a chlorine atom at the 2-position and a cyclopropanecarboxamido group at the 4-position. With a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.66 g/mol, the compound presents as a white crystalline solid with low aqueous solubility (.

Molecular Formula C11H10ClNO3
Molecular Weight 239.655
CAS No. 1249352-65-5
Cat. No. B571774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid
CAS1249352-65-5
Synonyms2-Chloro-4-[(cyclopropylcarbonyl)aMino]benzoic Acid
Molecular FormulaC11H10ClNO3
Molecular Weight239.655
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C11H10ClNO3/c12-9-5-7(3-4-8(9)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16)
InChIKeyCTWCQCGNRZVMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS 1249352-65-5): A Dual-Functional Benzoic Acid Scaffold for Medicinal Chemistry and Library Synthesis


2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic acid (CAS 1249352-65-5) is a disubstituted benzoic acid derivative bearing a chlorine atom at the 2-position and a cyclopropanecarboxamido group at the 4-position . With a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.66 g/mol, the compound presents as a white crystalline solid with low aqueous solubility (<1 g/L) [1]. It is classified as a versatile small-molecule scaffold within the broader category of cyclopropanecarboxamido-substituted aromatic compounds, a chemotype that has been explicitly claimed in patent literature for yielding improved anti-tumor activity and extended in vivo half-life relative to structurally related marketed agents [2]. The compound is supplied at ≥95% purity by multiple international vendors and is stored under refrigerated conditions to maintain stability .

Why Generic Substitution of 2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS 1249352-65-5) Fails: The Irreplaceable Role of the Cyclopropanecarboxamido Motif and Chloro Regiochemistry


Substituting this compound with a close analog—such as the non-chlorinated 4-(cyclopropanecarboxamido)benzoic acid (CAS 23745-26-8), the regioisomeric 2-chloro-6-substituted variant (CAS 1314406-53-5), or the deacylated precursor 2-chloro-4-aminobenzoic acid (CAS 2457-76-3)—is not scientifically interchangeable. Patent data from EP 2864289 A1 explicitly demonstrates that the cyclopropanecarboxamido group is a privileged structural feature: replacing it with a cyclobutanecarboxamido or propionamido group causes a greater than 20-fold loss of inhibitory activity in pERK cellular assays using the MDA-MB-231 breast cancer cell line [1]. The 2-chloro substituent further modulates the compound's physicochemical profile, elevating the computed LogP from approximately 1.7 (non-chlorinated analog) to approximately 3.0, which substantially alters membrane partitioning behavior and protein-binding potential . Additionally, the 4-position substitution pattern is distinct from the 6-position regioisomer in generating a different spatial presentation of the carboxylic acid and amide hydrogen-bonding functionalities, which dictates crystal packing and, by extension, solid-state formulation properties [2]. These multidimensional differences—potency, lipophilicity, and solid-state behavior—mean that analog substitution cannot be assumed without revalidation of the entire experimental system.

Quantitative Differentiation Evidence for 2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS 1249352-65-5) Versus Closest Analogs


Lipophilicity Shift: LogP Elevation by Chloro Substitution Versus Non-Chlorinated 4-(Cyclopropanecarboxamido)benzoic Acid

The introduction of the 2-chloro substituent onto the 4-(cyclopropanecarboxamido)benzoic acid scaffold produces a pronounced increase in computed lipophilicity. The target compound (CAS 1249352-65-5) exhibits a LogP of 3.04 (XLogP3 from Chemsrc) , whereas the non-chlorinated analog 4-(cyclopropanecarboxamido)benzoic acid (CAS 23745-26-8) registers a LogP of approximately 1.68–1.81 across multiple database sources . The ACD/LogP algorithm predicts a more conservative value of 1.95 for the target compound , which nonetheless remains elevated relative to the non-chlorinated baseline. This LogP increase of approximately 0.2–1.4 units (depending on algorithm) translates to roughly a 1.6- to 25-fold increase in computed octanol-water partition coefficient, directly impacting predicted membrane permeability and plasma protein binding.

Physicochemical profiling Drug-likeness Membrane permeability

Cyclopropanecarboxamido Motif Essentiality: >20-Fold Potency Advantage Over Cyclobutane and Propionamide Analogs in Cellular pERK Assay

Patent EP 2864289 A1 (US 2015/0197511 A1) provides class-level quantitative evidence that the cyclopropanecarboxamido group is a non-substitutable pharmacophoric element within this compound series. When the cyclopropanecarboxamido group in Example 22 of the patent was replaced by a cyclobutanecarboxamido group, the IC₅₀ of the resulting compound decreased by twenty-fold in a pERK assay using the MDA-MB-231 breast cancer cell line [1]. Similarly, replacement of the cyclopropanecarboxamido group in Example 7 with either a cyclobutanecarboxamido or propionamido group resulted in more than twenty-fold loss of activity in the same pERK/MDA-MB-231 assay system [1]. The patent further discloses that Example 137, a compound containing the cyclopropanecarboxamido motif, exhibited an in vitro IC₅₀ at B-Raf that was four-fold more potent than that of the marketed drug sorafenib [1]. Although these data are from structurally more complex compounds within the same patent family rather than from the target compound itself, they establish the class-level principle that the cyclopropanecarboxamido moiety cannot be exchanged for larger cycloalkyl or linear acyl groups without catastrophic loss of target engagement.

Kinase inhibition SAR Anti-tumor agents

Regioisomeric Differentiation: 4-Position Versus 6-Position Substitution Affects TPSA and Hydrogen-Bonding Geometry

The target compound (4-substituted regioisomer, CAS 1249352-65-5) and its 6-substituted regioisomer (CAS 1314406-53-5) share the same molecular formula and mass but differ in the spatial arrangement of functional groups. Computed Topological Polar Surface Area (TPSA) values diverge between sources, with the target compound reporting TPSA = 69.89 Ų (Chemsrc) and the 6-isomer reporting TPSA = 66.4 Ų (Fluorochem/Chemscene) . The ACD/Labs Percepta platform predicts a polar surface area of 66 Ų for the target compound , closely matching the 6-isomer's value from one source but diverging from Chemsrc's value. More importantly, the 4-position substitution creates a linear para-relationship between the carboxylic acid and the cyclopropanecarboxamido group, enabling extended one-dimensional hydrogen-bonded ribbon structures as demonstrated crystallographically for the non-chlorinated 4-substituted analog (dihedral angle between benzene and cyclopropane rings: 63.2°) [1]. In contrast, the 6-substituted regioisomer positions the carboxamido group ortho to the carboxylic acid, which permits intramolecular hydrogen bonding that competes with the intermolecular network, fundamentally altering crystal packing, melting behavior, and dissolution rate.

Regiochemistry Solid-state properties Crystal engineering

Storage Stability Requirement: Refrigerated Storage Versus Room-Temperature-Stable Non-Chlorinated Analog

Vendor technical datasheets reveal a meaningful practical distinction in storage requirements between the target compound and its non-chlorinated analog. The target compound (CAS 1249352-65-5) mandates refrigerated or frozen storage conditions: Fujifilm Wako specifies frozen storage (冷凍) , and Chemscene specifies sealed dry storage at 2–8°C , indicating thermal lability that necessitates cold-chain logistics. In contrast, the non-chlorinated analog 4-(cyclopropanecarboxamido)benzoic acid (CAS 23745-26-8) is listed as stable at room temperature with only sealed, dry storage required [1]. This differential stability profile likely arises from the electron-withdrawing chloro substituent activating the amide bond toward hydrolysis or the aromatic ring toward oxidative degradation. Procurement planning must therefore account for refrigerated shipping and storage infrastructure when sourcing the target compound, particularly for multi-gram quantities intended for library production.

Chemical stability Procurement logistics Storage conditions

Dual Reactive Functionality: Orthogonal Synthetic Handles for Parallel Library Synthesis Versus Mono-Functional Precursors

The target compound uniquely integrates two chemically orthogonal reactive groups on a single benzoic acid core: (i) a carboxylic acid at position 1 suitable for amide coupling, esterification, and Weinreb amide formation, and (ii) a chlorine atom at position 2 capable of participating in transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) . This contrasts with the non-chlorinated analog 4-(cyclopropanecarboxamido)benzoic acid (CAS 23745-26-8), which lacks the chloro substituent and therefore provides only one diversification vector (the carboxylic acid). The deacylated precursor 2-chloro-4-aminobenzoic acid (CAS 2457-76-3) offers both carboxylic acid and free amine functionality but requires an additional acylation step to install the cyclopropanecarboxamido group—a step that may be incompatible with sensitive downstream functionality [1]. By delivering the cyclopropanecarboxamido group pre-installed alongside a carboxylic acid and an aryl chloride, the target compound enables a three-directional diversification strategy: amide/ester formation at the acid, cross-coupling at the chloride, and the cyclopropane amide serving as a metabolically stable cap that requires no further elaboration .

Parallel synthesis Diversity-oriented synthesis Building block utility

Procurement Cost-Benefit Analysis: Premium Pricing Reflects Pre-Installed Privileged Scaffold Versus Multi-Step In-House Synthesis

The target compound commands a premium price point relative to its simpler precursors, reflecting the synthetic effort required to install the cyclopropanecarboxamido group onto the chlorinated benzoic acid core. Fujifilm Wako lists 100 mg at approximately 50,000 JPY (~330 USD) and 1 g at approximately 225,000 JPY (~1,500 USD) . In contrast, the precursor 2-chloro-4-aminobenzoic acid (CAS 2457-76-3) is a commodity chemical available at substantially lower cost from bulk suppliers . The non-chlorinated analog 4-(cyclopropanecarboxamido)benzoic acid (CAS 23745-26-8) is also more economical, reflecting the absence of the chloro substituent's synthetic complexity . The price premium of the target compound must be weighed against the cost of in-house synthesis: acylation of 2-chloro-4-aminobenzoic acid with cyclopropanecarbonyl chloride requires at minimum one synthetic step with workup and purification, and the ChemTradeHub synthesis protocol reports yields of approximately 60% for this transformation [1]. For laboratories without dedicated synthesis capacity, or for projects where batch-to-batch reproducibility and analytical certification are critical, the premium for pre-synthesized, QC-validated material may be justified.

Procurement economics Make-vs-buy analysis Supply chain

Optimal Application Scenarios for 2-Chloro-4-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS 1249352-65-5) Based on Quantitative Evidence


Kinase-Focused Fragment and Lead Optimization Libraries Requiring a Privileged Cyclopropanecarboxamido Pharmacophore

For medicinal chemistry programs targeting protein kinases—particularly B-Raf, RIPK2, or GAK—where the cyclopropanecarboxamido motif has demonstrated class-level potency advantages of ≥20-fold over cyclobutane or propionamide replacements in cellular pERK assays [1], this compound serves as an ideal carboxylic acid building block. Its pre-installed cyclopropanecarboxamido group eliminates the need for late-stage acylation, allowing direct amide coupling to diverse amine fragments. The elevated LogP (3.04 vs. ~1.7 for the non-chlorinated analog) should be explicitly factored into property-based design filters, as it will contribute additively to the lipophilicity of final compounds and may be advantageous for targets with hydrophobic binding pockets.

Diversity-Oriented Synthesis Leveraging Three Orthogonal Reactive Handles for Rapid SAR Exploration

The compound's three synthetically orthogonal functional groups—carboxylic acid (C1), aryl chloride (C2), and cyclopropanecarboxamido (C4)—enable a parallel three-directional diversification strategy [1]. In a single 96-well plate format, the carboxylic acid can undergo amide coupling with 96 different amines; the resulting intermediates can subsequently be diversified via Suzuki coupling at the aryl chloride, and the cyclopropanecarboxamido group remains as a metabolically stable cap. This multiplicative diversification approach generates structurally unique compounds far more efficiently than sequential linear synthesis, making the compound particularly suitable for hit-to-lead and lead optimization campaigns where chemical space exploration speed is critical.

Co-Crystal Engineering and Solid-State Formulation Studies Requiring Predictable Hydrogen-Bonding Networks

The 4-position para-substitution pattern of the target compound has been crystallographically established (in the non-chlorinated analog) to generate extended one-dimensional hydrogen-bonded ribbon structures via carboxylic acid dimer formation and amide N-H···O interactions [1]. This predictable supramolecular synthon can be exploited for co-crystal design with pharmaceutically acceptable co-formers. For solid-state formulation programs, the 4-substituted regioisomer provides a well-characterized hydrogen-bonding topology that differs fundamentally from the 6-substituted regioisomer, which can form intramolecular hydrogen bonds that disrupt the extended crystal network . Researchers should preferentially select the 4-substituted compound when reproducible crystal packing and dissolution behavior are critical quality attributes.

Procurement for Pre-Clinical Candidate Scale-Up When In-House Synthesis Capacity Is Constrained

For research teams advancing a lead series into pre-clinical development that incorporates this scaffold, the make-vs-buy analysis favors procuring the pre-synthesized compound when: (i) in-house synthesis capacity is limited or dedicated to other critical path activities; (ii) the ~60% reported yield for the acylation step [1] represents an unacceptable efficiency loss at scale; or (iii) batch-to-batch analytical consistency and full documentation (NMR, HPLC, MS) are required for regulatory compliance. At approximately $1,500/g from certified vendors , the compound's procurement cost should be benchmarked against the fully loaded cost of in-house synthesis, including labor, purification, and quality control, which typically exceeds $2,000–5,000 per FTE-week for medicinal chemistry personnel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.